2-Cefetamet Pivoxil

Description

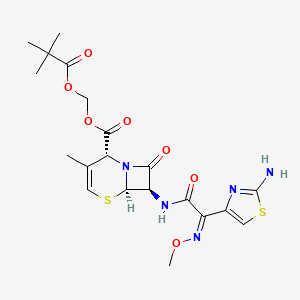

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOGWMJYXXZSN-GEYYFRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Cefetamet Pivoxil on Bacterial Cell Walls

Executive Summary

Cefetamet Pivoxil (CPIV) represents a sophisticated approach to oral cephalosporin delivery. It functions as a prodrug, chemically masked to bypass the gastrointestinal absorption barriers that limit many third-generation cephalosporins. Once absorbed, it is rapidly hydrolyzed to Cefetamet , the active moiety.[1][2]

This guide dissects the molecular mechanics of Cefetamet, focusing on its high-affinity interaction with Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria. We analyze the structural consequences of this binding—specifically the induction of filamentation prior to lysis—and provide validated protocols for quantifying these interactions in a research setting.

The Prodrug Strategy: Chemical Activation

Cefetamet itself is poorly absorbed from the gastrointestinal tract due to its polarity. To overcome this, the carboxyl group at position 4 is esterified with a pivaloyloxymethyl group.

Hydrolysis Mechanism

Upon oral administration, CPIV is absorbed by the intestinal mucosa. Non-specific cytosolic esterases recognize the ester linkage, triggering a rapid hydrolysis cascade. This is not a passive degradation but an enzymatically driven activation that releases the active "warhead" (Cefetamet) into the systemic circulation.

The Reaction Pathway:

-

Esterase Attack: Esterases cleave the pivaloyloxymethyl ester bond.

-

Intermediate Collapse: The resulting hydroxymethyl ester is unstable and spontaneously decomposes.

-

Byproduct Release: Pivalic acid and formaldehyde are released as byproducts.

-

Active Drug: Free Cefetamet (acid form) is liberated to bind bacterial targets.

Visualization of Activation Pathway

The following diagram illustrates the conversion of the prodrug to the active moiety.

Figure 1: The bio-activation pathway of Cefetamet Pivoxil. The prodrug relies on host esterases to liberate the active beta-lactam.

Molecular Mechanism: The PBP Interaction

Once activated, Cefetamet functions as a classic beta-lactam but with distinct binding kinetics that define its spectrum.

Target Specificity: The PBP3 Focus

Unlike early cephalosporins that bind broadly to PBP1a/1b (causing rapid lysis), Cefetamet exhibits a high affinity for PBP3 (FtsI) in Enterobacteriaceae (e.g., E. coli, Proteus spp., Klebsiella spp.).

-

PBP3 Function: PBP3 is a transpeptidase responsible for the formation of the septum during cell division.

-

Inhibition Consequence: When Cefetamet acylates the active site serine of PBP3, septation is blocked. The bacterium continues to grow in length but cannot divide.

-

Phenotype: This results in filamentation —the formation of long, non-septate bacterial filaments. Eventually, the structural integrity of the cell wall fails, leading to lysis, but the primary mode of action is the inhibition of division.

Beta-Lactamase Stability (The ATMO Side Chain)

Cefetamet possesses a 2-aminothiazolyl-methoxyimino (ATMO) side chain at the C-7 position. This bulky group provides steric hindrance, protecting the beta-lactam ring from hydrolysis by many plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1).

Comparative Binding Affinity (IC50)

The following table summarizes the inhibitory concentrations required to bind 50% of specific PBPs in E. coli. Note the preference for PBP3.

| Target Protein | Function | Cefetamet Affinity | Morphological Outcome |

| PBP 1a/1b | Cell Elongation | Moderate | Rapid Lysis |

| PBP 2 | Rod Shape Maintenance | Low | Rounding (Sphering) |

| PBP 3 | Septation (Division) | High (Primary) | Filamentation |

| PBP 4/5/6 | Carboxypeptidase | Very Low | Minimal effect |

Experimental Protocols: Validating Mechanism

To confirm the mechanism of action in a new bacterial isolate or to test resistance, we utilize the Bocillin FL Competition Assay . This replaces hazardous radioactive assays (

Protocol: PBP Binding Competition Assay (Bocillin FL)

Objective: Determine the affinity (IC50) of Cefetamet for specific PBPs by measuring its ability to compete with the fluorescent probe Bocillin FL.

Reagents:

-

Membrane Prep: Isolated bacterial membranes (containing PBPs) from E. coli K12 or target strain.

-

Bocillin FL: Fluorescent penicillin derivative (Thermo Fisher or equivalent).

-

Competitor: Cefetamet (free acid form, NOT Pivoxil).

-

Detection: SDS-PAGE gel scanner (e.g., Typhoon) or Fluorescence Polarization reader.

Workflow:

-

Preparation: Dilute membrane proteins to 1 mg/mL in Phosphate Buffer (pH 7.0).

-

Pre-incubation (The Challenge): Aliquot membrane prep into tubes. Add increasing concentrations of Cefetamet (0.01 µg/mL to 100 µg/mL) to the experimental tubes. Incubate at 37°C for 10 minutes .

-

Rationale: This allows Cefetamet to bind its high-affinity targets (e.g., PBP3) first.

-

-

Labeling: Add Bocillin FL (final concentration 10-20 µM) to all tubes. Incubate at 37°C for 30 minutes .

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 3 minutes.

-

Separation: Load samples onto a 10% SDS-PAGE gel. Run at 100V until dye front exits.

-

Visualization: Scan the gel using a fluorescence scanner (Excitation 488 nm / Emission 520 nm).

-

Analysis:

-

Dark Bands: Indicate PBPs where Cefetamet successfully bound, preventing Bocillin FL attachment.

-

Bright Bands: Indicate PBPs that Cefetamet failed to bind.

-

Visualization of PBP Inhibition Logic

Figure 2: The cascade of PBP3 inhibition leading to bacterial filamentation.

Spectrum and Resistance Profile

Understanding the mechanism explains the clinical spectrum.

-

Gram-Negative Efficacy: The ATMO side chain allows Cefetamet to penetrate the outer membrane porins of Enterobacteriaceae effectively and resist common beta-lactamases.

-

Pseudomonas Resistance: P. aeruginosa is resistant not due to beta-lactamase degradation, but primarily due to efflux pumps (MexAB-OprM) and low outer membrane permeability, preventing Cefetamet from reaching the PBPs in sufficient concentrations.

-

Gram-Positive Gaps: While active against Streptococcus pneumoniae (penicillin-susceptible), it has poor affinity for the modified PBPs (PBP2a) found in MRSA, rendering it ineffective against methicillin-resistant Staphylococci.

References

-

PubChem. (2025). Cefetamet Pivoxil Compound Summary. National Library of Medicine.[6] [Link]

-

Cullmann, W., et al. (1992).[7] Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. International Journal of Antimicrobial Agents. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2022). Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655. ACS Infectious Diseases. [Link]

-

Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy.[2][3][6][8][9][10][11] [Link]

-

Neu, H. C., et al. (1986).[9] In vitro activity and beta-lactamase stability of two oral cephalosporins, ceftetrame (Ro 19-5247) and cefetamet (Ro 15-8074).[9] Antimicrobial Agents and Chemotherapy.[2][3][6][8][9][10][11] [Link]

Sources

- 1. CN101792456A - Preparation method of cefetamet pivoxil hydrochloride - Google Patents [patents.google.com]

- 2. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Cefetamet Pivoxil | C20H25N5O7S2 | CID 5486182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Antibacterial Profiling of Cefetamet Pivoxil: Mechanistic Basis and Spectrum Analysis

Executive Summary

Cefetamet pivoxil is an oral, third-generation cephalosporin prodrug designed to overcome the poor oral bioavailability of its active metabolite, cefetamet. Upon absorption, it targets penicillin-binding proteins (PBPs) with a distinct affinity profile that differentiates it from second-generation agents. This guide provides a rigorous technical analysis of its antibacterial spectrum, stability against specific

Critical Technical Note: In vitro susceptibility testing must strictly utilize Cefetamet (free acid) . The prodrug, Cefetamet Pivoxil, possesses no intrinsic antibacterial activity and relies on mammalian cytosolic esterases for activation—enzymes absent in standard bacterial culture media.

Molecular Pharmacology & Mechanism of Action

Prodrug Hydrolysis and Bioactivation

Cefetamet pivoxil is a pivaloyloxymethyl ester. This lipophilic modification facilitates passive transport across the intestinal brush border. Once intracellular, ubiquitous non-specific esterases hydrolyze the ester bond, releasing active cefetamet, pivalic acid, and formaldehyde.

Target Specificity (PBP Binding)

Unlike first-generation cephalosporins that bind broadly to PBP1 and PBP2, cefetamet exhibits high affinity for PBP3 (specifically in Enterobacteriaceae like E. coli). PBP3 is responsible for septal peptidoglycan synthesis. Inhibition results in filamentation—the formation of long, non-septate bacterial filaments—eventually leading to cell lysis.

Mechanistic Pathway Visualization

Figure 1: Pharmacological activation and mechanism of action pathway for Cefetamet Pivoxil.

Antibacterial Spectrum Analysis

Cefetamet displays a potent Gram-negative profile typical of third-generation agents, with specific gaps in coverage regarding Pseudomonas and Staphylococci.

Quantitative Activity (MIC Data)

The following data aggregates MIC

| Organism Group | Pathogen | MIC | MIC | Susceptibility Status |

| Gram-Negative | Escherichia coli | 0.25 | 1.0 | Highly Susceptible |

| Klebsiella pneumoniae | 0.25 | 1.0 | Highly Susceptible | |

| Proteus mirabilis | < 0.06 | 0.12 | Highly Susceptible | |

| Haemophilus influenzae | < 0.06 | 0.12 | Highly Susceptible | |

| Moraxella catarrhalis | 0.25 | 0.5 | Highly Susceptible | |

| Neisseria gonorrhoeae | < 0.01 | 0.06 | Highly Susceptible | |

| Pseudomonas aeruginosa | > 128 | > 128 | Resistant | |

| Gram-Positive | Streptococcus pneumoniae (Pen-S) | 0.5 | 1.0 | Susceptible |

| Streptococcus pyogenes | 0.06 | 0.12 | Susceptible | |

| Staphylococcus aureus (MSSA) | 8.0 | 16.0 | Intermediate/Resistant | |

| Enterococcus faecalis | > 64 | > 64 | Resistant |

Beta-Lactamase Stability Profile

Cefetamet utilizes an aminothiazolyl-methoxyimino side chain, conferring steric hindrance against hydrolysis.

-

TEM-1 / SHV-1 (Plasmid-mediated): High stability. Cefetamet remains active against strains producing these common penicillinases.

-

AmpC (Chromosomal): Stable against basal levels. However, it is a weak inducer of AmpC and can be hydrolyzed by hyper-produced AmpC in Enterobacter and Citrobacter species.

-

ESBLs (TEM-3, SHV-5): Variable. While more stable than first-generation agents, cefetamet is generally considered labile to Extended-Spectrum Beta-Lactamases (ESBLs).

Experimental Methodologies

To ensure reproducibility and eliminate artifacts, the following protocol for Broth Microdilution is standardized for Cefetamet.

Critical Reagent Preparation

-

Active Agent: Cefetamet Sodium (CAS: 65243-33-6). Do not use Cefetamet Pivoxil.

-

Solvent: 0.1 M Phosphate Buffer (pH 6.0) or Water.

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Protocol (Self-Validating)

-

Stock Solution: Prepare a 1024

g/mL stock of Cefetamet (free acid equivalent) in phosphate buffer. Filter sterilize (0.22 -

Dilution Series: Create 2-fold serial dilutions in CAMHB across a 96-well plate (Range: 64

g/mL to 0.06 -

Inoculum Prep: Suspend fresh colonies (18-24h growth) in saline to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

CFU/mL. -

Inoculation: Add 50

L of diluted inoculum to 50-

Validation Control: Growth Control (No drug), Sterility Control (No bacteria).

-

-

Incubation: 35

2°C for 16-20 hours (ambient air). -

Readout: Determine MIC as the lowest concentration showing complete inhibition of visible growth.[1]

Experimental Workflow Diagram

Figure 2: Validated workflow for in vitro susceptibility testing of Cefetamet.

Clinical Correlation: PK/PD Indices

For researchers translating in vitro data to in vivo models, the driver of efficacy for Cefetamet is Time > MIC (

-

Target: Free drug concentration must exceed the MIC for at least 40-50% of the dosing interval.

-

Half-life: ~2-3 hours in humans.

-

Protein Binding: Low (~22%), ensuring high levels of free, active drug in serum and tissues.

References

-

Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. Source: PubMed / NIH URL:[Link]

-

In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil. Source: PubMed URL:[Link]

-

PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli. Source: Antimicrobial Agents and Chemotherapy URL:[2][3][4][5][6][7][8][9][Link]

-

In vitro activity of cefetamet against enterobacteria expressing an SHV-5-type beta-lactamase. Source: Journal of Antimicrobial Chemotherapy URL:[Link]

-

Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI (Clinical and Laboratory Standards Institute) URL:[Link]

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TEM- and SHV-derived extended-spectrum beta-lactamases: relationship between selection, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antibacterial properties of cefetamet and in vivo activity of its orally absorbable ester derivative, cefetamet pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefetamet pivoxil: bacteriostatic and bactericidal activity of the free acid against 355 gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Review of SHV Extended-Spectrum β-Lactamases: Neglected Yet Ubiquitous [frontiersin.org]

Technical Guide: Bioactivation and Prodrug Mechanics of Cefetamet Pivoxil

Executive Summary

This technical guide provides a rigorous analysis of Cefetamet Pivoxil , a pivaloyloxymethyl ester prodrug designed to overcome the poor oral bioavailability of the third-generation cephalosporin, cefetamet. While cefetamet exhibits potent broad-spectrum activity against Gram-negative pathogens, its polar carboxylate moiety restricts passive diffusion across the intestinal epithelium.[1][2]

This guide deconstructs the "Trojan Horse" mechanism of the pivoxil moiety, detailing the specific enzymatic hydrolysis pathways (hCE1/hCE2), the physicochemical shifts facilitating absorption, and the critical safety implications regarding pivalic acid-induced carnitine depletion. It further provides self-validating experimental protocols for assessing prodrug stability and conversion efficiency.[1][2]

Chemical Architecture & Prodrug Rationale[1][2][3]

The development of cefetamet pivoxil addresses a fundamental pharmacokinetic barrier: membrane permeability .

Structural Modification

The parent compound, cefetamet, contains a free carboxylic acid at the C-4 position of the cephem nucleus. At physiological pH (intestinal pH 6.0–7.4), this group is ionized (COO⁻), rendering the molecule highly polar and unable to traverse the lipophilic lipid bilayer of enterocytes via passive diffusion.

-

Parent Drug (Cefetamet): Hydrophilic, Class III/IV (BCS), low oral bioavailability (<10%).[1][2]

-

Prodrug (Cefetamet Pivoxil): Lipophilic, esterified C-4 carboxylate.[1][2]

The Pivaloyloxymethyl (Pivoxil) Moiety

The prodrug is synthesized by esterifying the C-4 carboxyl group with a pivaloyloxymethyl group. This modification serves two functions:

-

Charge Masking: It neutralizes the negative charge, significantly increasing the partition coefficient (LogP).

-

Lability: The ester bond is chemically stable in the acidic environment of the stomach (simulated gastric fluid stability) but highly susceptible to enzymatic hydrolysis by carboxylesterases in the neutral pH of the cytosol and plasma.

| Property | Cefetamet (Parent) | Cefetamet Pivoxil (Prodrug) | Impact |

| Molecular Weight | ~397.4 g/mol | ~511.6 g/mol | Increased size, but lipophilicity dominates.[1][2] |

| Ionization State | Anionic (Physiological pH) | Neutral | Enables passive diffusion.[1][2] |

| Solubility | High (Aqueous) | Low (Aqueous) | Requires formulation aids (e.g., surfactants).[1][2] |

| Bioavailability | < 10% | ~40–50% (Post-hydrolysis) | Significant therapeutic gain.[1][2] |

Mechanistic Pathway of Bioactivation

The bioactivation of cefetamet pivoxil is a sequential enzymatic and chemical process. It does not rely on spontaneous hydrolysis but rather on the catalytic activity of serine esterases.

Enzymatic Hydrolysis

Upon entering the enterocyte (or hepatocyte), the prodrug encounters Human Carboxylesterases (hCEs) .

-

hCE2 (Intestinal): Predominant in the small intestine. Likely the primary enzyme responsible for first-pass activation during absorption.[1][2]

-

hCE1 (Hepatic): Abundant in the liver.[3] Responsible for clearing any systemic prodrug or completing hydrolysis of the fraction absorbed intact.

The Collapse Mechanism

The enzyme does not directly yield cefetamet. Instead, it cleaves the terminal ester bond, releasing pivalic acid and an unstable hydroxymethyl ester intermediate . This intermediate spontaneously undergoes a rapid elimination reaction (deformylation) to release formaldehyde and the active cefetamet.

Visualization of the Pathway

The following diagram illustrates the conversion logic and byproduct generation.

Figure 1: The bioactivation cascade of Cefetamet Pivoxil involving enzymatic cleavage followed by spontaneous chemical collapse.[1][2]

Pharmacokinetics & Safety Implications

Absorption Profile[2]

-

Food Effect: Unlike many antibiotics, cefetamet pivoxil absorption is enhanced by food. The presence of lipids stimulates bile flow and prolongs gastric residence time, improving the dissolution of the lipophilic prodrug.

-

Systemic Exposure: Virtually no intact prodrug is detected in systemic circulation; hydrolysis is complete during the absorption phase (intestinal wall and portal circulation).

The Carnitine Deficiency Risk (Expertise Pivot)

A critical consideration for researchers handling pivoxil-based prodrugs is the pivalic acid byproduct.[2]

-

Mechanism: Pivalic acid is not metabolized via

-oxidation.[1][2] Instead, it is conjugated with free carnitine by carnitine N-acyltransferase to form pivaloylcarnitine , which is efficiently excreted in urine.[2] -

Consequence: Chronic administration leads to the depletion of systemic carnitine reserves.

-

Clinical Relevance: This is particularly risky in pediatric populations or patients with metabolic defects. In drug development, this necessitates monitoring of free carnitine levels during long-term toxicology studies.[2]

Experimental Protocols for Prodrug Evaluation

To validate the prodrug nature and stability of cefetamet pivoxil, the following protocols are recommended. These are designed to be self-validating by including negative controls (heat-inactivated plasma or chemical inhibitors).[1][2]

Protocol A: In Vitro Metabolic Stability (Plasma/S9 Fraction)

Objective: Determine the half-life (

Materials:

-

Pooled Human/Rat Plasma or Intestinal S9 fraction.

-

Phosphate Buffer (PBS), pH 7.4.[2]

-

Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[1][2]

-

Internal Standard (IS): Cephalexin or similar.[2]

Workflow:

-

Preparation: Pre-warm plasma to 37°C.

-

Spiking: Spike cefetamet pivoxil (from DMSO stock) into plasma to a final concentration of 1

M. (Final DMSO < 0.1%). -

Incubation: Incubate in a shaking water bath.

-

Sampling: At

min, remove 50 -

Quenching: Immediately add 200

L of Stop Solution (containing IS) to precipitate proteins and halt esterase activity. -

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both Prodrug and Parent.

Self-Validation Step: Run a parallel control with BNPP (Bis-p-nitrophenyl phosphate) , a specific carboxylesterase inhibitor.[1][2]

-

Result: If hydrolysis is enzymatic, the BNPP-treated samples should show significantly higher stability (minimal conversion) compared to the active plasma.

Protocol B: Caco-2 Permeability Assay

Objective: Confirm the "masking" effect by comparing the permeability coefficient (

Workflow Visualization:

Figure 2: Caco-2 permeability workflow. Note: Esterase inhibitors are often required in the receiver compartment to stabilize the prodrug for accurate Papp calculation.

References

-

PubChem. (2025).[2][4] Cefetamet Pivoxil Compound Summary. National Library of Medicine.[4] [Link]

-

DrugBank Online. (2025).[2] Cefetamet Pivoxil: Pharmacology and Structure. [Link][1][2]

-

Satoh, T., et al. (2002). Human Carboxylesterases: Structure, Function and Polymorphism. Genome Biology. [Link]

-

Holme, E., et al. (1989). Carnitine deficiency induced by pivampicillin and pivmecillinam therapy. The Lancet. [Link]

-

Stoeckel, K., et al. (1988). Pharmacokinetics of cefetamet pivoxil in healthy volunteers. Antimicrobial Agents and Chemotherapy.[4][5] [Link]

Sources

- 1. cefetamet pivoxil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. medkoo.com [medkoo.com]

- 3. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cefetamet | C14H15N5O5S2 | CID 5487888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [A randomized controlled clinical study of cefetamet pivoxil versus cefixime in the treatment of 99 cases bacterial infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Engineering of Ro 15-8075: From Ionic Barrier to Oral Bioavailability

A Technical Retrospective on the Development of Cefetamet Pivoxil

Executive Summary

This technical guide analyzes the discovery and structural optimization of Cefetamet Pivoxil (Ro 15-8075) , an oral third-generation cephalosporin developed by Hoffmann-La Roche in the early 1980s. It details the medicinal chemistry strategy used to convert the potent but poorly absorbed parent acid, Cefetamet (Ro 15-8074) , into a lipophilic prodrug. By examining the Structure-Activity Relationship (SAR), chemical synthesis, and metabolic activation pathways, this document serves as a blueprint for understanding ester-based prodrug design in beta-lactam antibiotics.

The Structural Logic: SAR and Molecular Design

The development of Cefetamet was driven by the need for an oral antibiotic with the potency of parenteral third-generation cephalosporins (like cefotaxime) but with enhanced metabolic stability.

The C7 "Magic Bullet": Aminothiazolyl-Methoxyimino Moiety

The core antibacterial engine of Cefetamet lies at the C7 position of the cephem nucleus. Roche chemists incorporated a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido side chain.[1]

-

Aminothiazole Ring: Enhances affinity for Penicillin-Binding Proteins (specifically PBP3 in Gram-negative bacteria), driving potent bactericidal activity.

-

Methoxyimino Group (Syn-isomer): Provides steric bulk that shields the beta-lactam ring from hydrolysis by plasmid-mediated beta-lactamases (TEM-1, SHV-1). The syn configuration is critical; the anti isomer possesses significantly lower potency.

The C3 Stabilization: 7-ADCA vs. 7-ACA

Unlike Cefotaxime, which possesses an acetoxymethyl group at C3 (susceptible to rapid deacetylation by host esterases), Cefetamet utilizes a methyl group at C3.

-

Precursor Choice: This dictated the use of 7-ADCA (7-aminodesacetoxycephalosporanic acid) rather than 7-ACA as the starting nucleus.

-

Outcome: The C3-methyl group renders the molecule metabolically inert at this position, preventing the formation of less active metabolites (e.g., desacetyl-cefotaxime).

The Bioavailability Conundrum: The Prodrug Strategy

Despite its potency, the parent compound (Cefetamet, Ro 15-8074) exhibited negligible oral bioavailability (<5%).

The Physicochemical Barrier

At physiological pH (6.0–7.4), Cefetamet exists as a zwitterion (negative carboxylate at C4, positive amine on the thiazole ring) or a mono-anion. This high polarity prevents passive diffusion across the lipophilic enterocyte membrane of the small intestine.

The Pivaloyloxymethyl Solution

To overcome this, Roche applied the double-ester prodrug concept. The C4 carboxyl group was esterified with a pivaloyloxymethyl (pivoxil) moiety.

-

Lipophilicity: This masks the negative charge, significantly increasing the logP (partition coefficient), allowing transmembrane passage.

-

Lability: The specific structure of the pivoxil ester makes it susceptible to non-specific esterases in the intestinal wall, ensuring rapid release of the active drug post-absorption.

Chemical Synthesis Protocols

The following protocol reconstructs the industrial synthesis route described in Roche patents (e.g., US 4,409,214) and process optimization literature.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for Cefetamet Pivoxil, highlighting the convergence of the aminothiazolyl side chain and the 7-ADCA nucleus, followed by esterification.[2]

Step-by-Step Protocol

Step 1: Acylation (Formation of Cefetamet)

-

Activation: Dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in dimethylformamide (DMF). React with p-nitrophenol (p-NP) or dicyclohexylcarbodiimide (DCC) to form the reactive active ester.

-

Coupling: Suspend 7-ADCA in a mixture of water and acetone (1:1). Adjust pH to 7.5-8.0 using triethylamine (TEA) to solubilize.

-

Reaction: Add the activated side-chain ester dropwise at 0–5°C. Stir for 2–4 hours.

-

Isolation: Acidify the mixture with dilute HCl to pH 2.5. The parent compound, Cefetamet , precipitates as a crystalline solid. Filter and dry.[3]

Step 2: Esterification (Formation of Cefetamet Pivoxil)

-

Solubilization: Dissolve the isolated Cefetamet (free acid) in dry DMF. Add a base (sodium carbonate or dicyclohexylamine) to form the carboxylate salt.

-

Alkylation: Cool the solution to <5°C. Add iodomethyl pivalate dropwise. The low temperature is critical to prevent isomerization of the oxime (syn to anti) and degradation of the beta-lactam ring.

-

Quenching: After 2 hours, pour the reaction mixture into ice water/ethyl acetate.

-

Purification: Wash the organic phase with sodium bicarbonate (to remove unreacted acid) and brine. Evaporate solvent.[3] Recrystallize from isopropanol/ethanol to yield Cefetamet Pivoxil .

Metabolic Activation Mechanism

Cefetamet pivoxil is biologically inactive in vitro. It requires enzymatic hydrolysis to release the active moiety. This process occurs primarily in the intestinal mucosa and, to a lesser extent, the liver.

Figure 2: Bio-activation pathway. The esterases cleave the pivalate ester, leading to a spontaneous decomposition of the hydroxymethyl intermediate into the active drug and formaldehyde.

Preclinical Validation Data

Antimicrobial Potency (MIC90)

The active metabolite, Cefetamet, demonstrates a spectrum typical of third-generation cephalosporins.

| Organism | MIC90 (mg/L) | Interpretation |

| Escherichia coli | 0.25 | Highly Susceptible |

| Klebsiella pneumoniae | 0.25 | Highly Susceptible |

| Proteus mirabilis | < 0.06 | Highly Susceptible |

| Haemophilus influenzae | 0.03 | Highly Susceptible |

| Staphylococcus aureus | > 32 | Resistant (Typical for this class) |

| Pseudomonas aeruginosa | > 64 | Resistant |

Pharmacokinetic Profile (Human Data)

The esterification strategy successfully bridged the bioavailability gap.

| Parameter | IV Cefetamet (500mg) | Oral Cefetamet Pivoxil (500mg) |

| Bioavailability (F) | 100% | 40–50% (Food Dependent) |

| Tmax | Immediate | 3.0 – 4.0 hours |

| Protein Binding | 22% | 22% (as active drug) |

| Elimination Half-life | 2.0 – 2.2 h | 2.0 – 2.2 h |

| Excretion | Renal (Glomerular Filtration) | Renal (Glomerular Filtration) |

Note on Food Effect: Unlike many antibiotics, Cefetamet Pivoxil absorption is enhanced by food.[4] Post-prandial administration increases bioavailability by approximately 10-15% compared to the fasting state, likely due to delayed gastric emptying allowing more efficient solubilization and esterase activity.

References

- Angehrn, P., et al. (1980). "Ro 15-8074 and Ro 15-8075, new oral cephalosporins: microbiological and pharmacokinetic studies." Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC).

-

Stoeckel, K., Tam, Y. K., & Kneer, J. (1989).[5] "Pharmacokinetics of oral cefetamet pivoxil (Ro 15-8075) and intravenous cefetamet (Ro 15-8074) in humans: a review." Current Medical Research and Opinion, 11(7), 432-441.[5] Link

-

Hoffmann-La Roche Inc. (1983). "Cephalosporin derivatives."[4][5][6][7] U.S. Patent 4,409,214. Link

- Blumer, J. L. (1991). "Pharmacokinetics of cefetamet pivoxil." The Pediatric Infectious Disease Journal, 10(1), S1-S6.

-

Hayton, W. L., & Stoeckel, K. (1993). "Cefetamet pivoxil clinical pharmacokinetics." Clinical Pharmacokinetics, 25(3), 185-203. Link

Sources

- 1. Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101830912A - Cefetamet pivoxil hydrochloride compound and new preparation method thereof - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral cefetamet pivoxil (Ro 15-8075) and intravenous cefetamet (Ro 15-8074) in humans: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 2-Cefetamet Pivoxil analysis

Executive Summary

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Cefetamet Pivoxil (CP), a third-generation cephalosporin prodrug.[1] Unlike standard assays, this method is specifically engineered to resolve the active pharmaceutical ingredient (API) from its primary hydrolytic metabolite, Cefetamet (free acid), and other degradation products.

Key Technical Advantages:

-

Stability-Indicating: Capable of quantifying CP in the presence of thermal and hydrolytic degradation products.[2]

-

Optimized Resolution: Achieves baseline separation between the hydrophobic prodrug (CP) and the polar active moiety (Cefetamet).

-

QC Ready: Validated parameters suitable for routine Quality Control (QC) and stability testing in pharmaceutical development.

Chemical Context & Method Strategy

The Analyte

Cefetamet Pivoxil is a pivaloyloxymethyl ester prodrug. It is chemically designed to increase the lipophilicity and oral bioavailability of the active antibiotic, Cefetamet.

-

Molecular Mechanism: Upon oral administration, esterases hydrolyze the pivaloyloxymethyl ester bond, releasing active Cefetamet.[3]

-

Analytical Challenge: In vitro, this ester bond is susceptible to spontaneous hydrolysis (moisture/pH sensitivity). An effective HPLC method must prevent in-situ degradation during analysis while efficiently separating the intact prodrug from the free acid.

Method Development Logic

-

Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the significant hydrophobicity difference between the ester (CP) and the acid (Cefetamet). The C18 phase provides strong retention for CP, allowing the polar degradation products to elute earlier.

-

Mobile Phase Optimization: A ternary mixture of Acetonitrile, Methanol, and Phosphate Buffer (pH 3.6) is utilized.[4]

-

Buffer pH 3.6: Suppresses the ionization of the carboxylic acid on the degradation product (Cefetamet), improving its peak shape and preventing tailing caused by silanol interactions.

-

High Organic Content: Required to elute the hydrophobic Cefetamet Pivoxil within a reasonable run time (< 10 min).

-

-

Detection Wavelength: 236 nm is chosen to maximize sensitivity for the aminothiazole ring common to both the prodrug and the active metabolite, ensuring low Limits of Quantitation (LOQ).

Experimental Protocol

Instrumentation & Reagents[1][4]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (

) (ACS Reagent) -

Orthophosphoric Acid (85%)

-

Water (Milli-Q / 18.2 MΩ·cm)

-

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 Column (e.g., Thermo Hypersil ODS or Waters Symmetry), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Methanol : Phosphate Buffer (pH 3.[4]6) Ratio: 50 : 20 : 30 (v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C (Ambient) |

| Injection Volume | 20 µL |

| Detection | UV @ 236 nm |

| Run Time | 10 - 12 minutes |

| Elution Mode | Isocratic |

Buffer Preparation

-

Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of Milli-Q water.

-

Adjust pH to 3.60 ± 0.05 using dilute Orthophosphoric Acid.

-

Filter through a 0.45 µm Nylon membrane filter and degas via sonication for 10 minutes.

Standard & Sample Preparation

Critical Note: Cefetamet Pivoxil is practically insoluble in water.[5] Do not use pure water as a diluent.

-

Diluent: Mobile Phase (Acetonitrile : Methanol : Buffer | 50:20:30).[4]

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh 25 mg of Cefetamet Pivoxil Reference Standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve in ~15 mL of Methanol (sonicate if necessary).

-

Make up to volume with Methanol.

-

-

Working Standard Solution (20 µg/mL):

-

Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with Diluent .[3]

-

Filter through a 0.45 µm PTFE syringe filter before injection.

-

Method Workflow Visualization

Caption: Step-by-step analytical workflow for Cefetamet Pivoxil HPLC analysis.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to analyzing unknown samples.

| Parameter | Acceptance Limit | Rationale |

| Theoretical Plates (N) | > 2000 | Ensures sufficient column efficiency for peak separation. |

| Tailing Factor (T) | < 2.0 | Indicates minimal secondary interactions (silanol activity). |

| Retention Time %RSD | < 1.0% (n=5) | Confirms pump flow stability and mobile phase consistency. |

| Peak Area %RSD | < 2.0% (n=5) | Verifies autosampler precision and injection reproducibility. |

| Resolution (Rs) | > 2.0 | Required if Cefetamet (degradation product) is present. |

Validation Parameters (Summary)

-

Linearity: 5 – 50 µg/mL (

). -

Accuracy (Recovery): 98.0% – 102.0% at 50%, 100%, and 150% levels.

-

LOD/LOQ: Typically ~0.5 µg/mL (LOD) and ~1.5 µg/mL (LOQ) depending on detector sensitivity.

Degradation Pathway & Specificity

The method's specificity is defined by its ability to separate the prodrug from its hydrolytic products.

Caption: Primary degradation pathway. The method separates the late-eluting Prodrug (CP) from the early-eluting Active Acid (Cefetamet).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Drifting Retention Times | pH fluctuation in buffer. | Ensure pH is adjusted to 3.60 after dissolving salt but before adding organic solvents (if mixing manually), or use a pre-mixed buffer check. |

| Split Peaks | Sample solvent mismatch. | If sample is dissolved in 100% Methanol and injected into a high-water mobile phase, precipitation can occur. Ensure the final dilution is in the Mobile Phase . |

| High Backpressure | Salt precipitation. | Phosphate buffers can precipitate with high Acetonitrile concentrations. Ensure the buffer is filtered and the system is flushed with 10:90 Methanol:Water after use. |

References

-

TSI Journals. (2022). Development and Validation of RP-HPLC Method for the Estimation of Cefetamet in Bulk and Tablet Dosage Form. Retrieved from [Link]

-

National Institutes of Health (NIH) - PubChem. (2023). Cefetamet Pivoxil Compound Summary. Retrieved from [Link]

-

ResearchGate. (2015). A simple and sensitive stability-indicating UHPLC-DAD method for the determination of cefetamet pivoxil hydrochloride.[6] Retrieved from [Link]

Sources

Spectrophotometric assay for quantification of 2-Cefetamet Pivoxil

Application Note & Protocol Guide | AN-CPH-UV-2026

Executive Summary & Scientific Rationale

Cefetamet Pivoxil Hydrochloride (CPH) is an oral third-generation cephalosporin ester prodrug. Upon absorption, it is hydrolyzed to the active metabolite cefetamet by esterases. While HPLC remains the gold standard for separation, spectrophotometric assays offer a critical advantage in high-throughput Quality Control (QC) environments due to their speed, cost-effectiveness, and minimal solvent consumption.

This guide details two validated, orthogonal methodologies for the quantification of CPH:

-

Method A: Difference Spectrophotometry (UV-DS): Exploits the bathochromic/hypsochromic shifts of the aminothiazole and oxime chromophores under altered pH conditions. This method effectively cancels out excipient interference.[1]

-

Method B: Colorimetric Redox Assay (Folin-Ciocalteu): Utilizes the reducing power of the CPH molecule to generate a stable molybdenum blue complex, offering high sensitivity for lower concentration ranges.

Chemical Principle & Mechanism[2]

Method A: Difference Spectrophotometry

The core principle relies on the pH-dependent ionization of the chromophores in Cefetamet Pivoxil. The molecule contains an aminothiazole ring and a methoxyimino group.[1][2][3]

-

Acidic Medium (0.1 N HCl): Protonation of the amino group leads to a specific spectral signature.

-

Alkaline Medium (0.1 N NaOH): Deprotonation alters the electron delocalization, shifting the absorption maximum (

). -

Quantification: The amplitude of the difference spectrum (

) at specific wavelengths (221 nm and 275 nm) is directly proportional to concentration, eliminating the baseline absorption from non-ionizable excipients.

Method B: Folin-Ciocalteu (Redox)

This assay is based on a reduction-oxidation reaction.

-

Reagent: Folin-Ciocalteu (FCR) reagent contains phosphomolybdotungstic acid.[3]

-

Reaction: In an alkaline medium (facilitated by NaOH or

), the labile electrons from CPH reduce the -

Output: This forms a coordinate "Molybdenum Blue" complex with a broad absorption maximum at 725 nm .

Materials & Instrumentation

Reagents (ACS Grade or Higher)

-

Cefetamet Pivoxil Reference Standard: >99.0% purity.[1]

-

Methanol: Spectroscopic grade.

-

Folin-Ciocalteu Reagent (FCR): 2N commercial solution (Store at 4°C).

-

Distilled Water: Double-distilled, conductivity < 1 µS/cm.

Instrumentation

-

Double-Beam UV-Visible Spectrophotometer: (e.g., Shimadzu UV-1800 or equivalent) with 1 cm matched quartz cuvettes.

-

Analytical Balance: Precision ±0.01 mg.

-

Ultrasonic Bath: For degassing and solubilization.

Experimental Protocols

Standard Stock Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 50 mg of CPH standard into a 50 mL volumetric flask. Dissolve in 20 mL methanol and sonicate for 5 minutes. Make up to volume with methanol.[4]

-

Working Standard (100 µg/mL): Dilute 5 mL of Stock Solution to 50 mL with distilled water.

Method A: Difference Spectrophotometry Protocol[1][5]

Step-by-Step Procedure:

-

Aliquot Transfer: Transfer aliquots of the Working Standard (0.1 – 3.5 mL) into two separate series of 10 mL volumetric flasks.

-

pH Adjustment:

-

Series A (Acidic): Dilute to volume with 0.1 N HCl .

-

Series B (Alkaline): Dilute to volume with 0.1 N NaOH .

-

-

Final Concentration Range: 1 – 35 µg/mL.

-

Measurement:

-

Set the spectrophotometer to "Spectrum Mode".

-

Place the Acidic solution in the sample cuvette and the Alkaline solution in the reference cuvette (or mathematically subtract the spectra if using a single beam).

-

Record the difference in absorbance (

) at 221 nm (maxima) and 275 nm (minima).

-

-

Calculation: Plot

vs. Concentration.

Method B: Colorimetric (Folin-Ciocalteu) Protocol

Step-by-Step Procedure:

-

Aliquot Transfer: Transfer aliquots of Working Standard equivalent to 10–50 µg/mL into 10 mL volumetric flasks.

-

Reagent Addition: Add 1.0 mL of Folin-Ciocalteu Reagent (diluted 1:10 with distilled water just before use).

-

Alkalinization: Add 2.0 mL of 0.1 N NaOH (or 20%

for slower, more controlled reaction). -

Incubation: Mix gently and let stand at room temperature (25°C) for 15 minutes . A stable blue color will develop.

-

Dilution: Make up to volume with distilled water.

-

Measurement: Measure absorbance at 725 nm against a reagent blank.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for selecting and executing the appropriate assay.

Caption: Operational workflow for Cefetamet Pivoxil quantification, distinguishing between the Difference Spectrophotometry path (left) and Colorimetric path (right).

Method Validation & Critical Parameters

To ensure regulatory compliance (ICH Q2(R1)), the following parameters must be verified.

Linearity and Range

| Parameter | Method A (Difference UV) | Method B (Colorimetric) |

| Wavelength | 725 nm | |

| Linearity Range | 1 – 35 µg/mL | 5 – 50 µg/mL |

| Regression ( | > 0.999 | > 0.998 |

| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.8 µg/mL |

Accuracy & Precision[6][7][8]

-

Accuracy: Perform recovery studies by spiking placebo with known standard concentrations (80%, 100%, 120%).[6] Expected recovery: 98.0% – 102.0% .

-

Precision:

-

Intra-day: RSD < 1.5% (n=6).

-

Inter-day: RSD < 2.0% (n=6, over 3 days).

-

Critical Troubleshooting Points

-

pH Sensitivity (Method A): The difference spectrum is highly sensitive to pH. Ensure HCl and NaOH are exactly 0.1 N. A variance of >0.05 N can shift the

, invalidating the calibration. -

FCR Freshness (Method B): Folin-Ciocalteu reagent degrades if exposed to light or high pH for long periods. Use amber bottles and prepare working dilutions daily.

-

Iso-absorptive Point: For Method A, verify the presence of an iso-absorptive point (where

) in the overlain spectra. This confirms the presence of a two-component equilibrium without irreversible degradation.

References

-

Vadia, N. H., Patel, V. B., & Bhalara, H. N. (2008).[1] Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form. Indian Journal of Pharmaceutical Sciences, 70(5), 649–651.

-

ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

- Sethi, P. D. (1997). Quantitative Analysis of Drugs in Pharmaceutical Formulations. 3rd Edition, CBS Publishers, New Delhi. (Foundational text for difference spectrophotometry principles).

-

Abd AL-Jawad, D. M., & Omar, F. K. (2021).[2] Spectrophotometric Estimation of Cefixime via Oxidation Reaction using Sodium Hypochlorite. International Journal of Drug Delivery Technology, 11(1), 180-183.[2] (Reference for oxidation-based cephalosporin assays).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. impactfactor.org [impactfactor.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Determination of Cefetamet Pivoxil Hydrochloride and Pitavastatin Calcium in Tablet Dosage form - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Preparation of 2-Cefetamet Pivoxil Stock Solutions for Laboratory Use

An Application Guide for Researchers

Introduction: The Critical Role of Accurate Stock Solution Preparation

Cefetamet Pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, meaning it is converted into its active form, Cefetamet, within the body.[1][] The active Cefetamet then exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[3] For researchers in drug development and microbiology, accurate and consistent preparation of Cefetamet Pivoxil stock solutions is paramount for obtaining reliable and reproducible results in in vitro studies, such as minimum inhibitory concentration (MIC) assays. This guide provides a comprehensive and technically detailed protocol for the preparation, storage, and handling of Cefetamet Pivoxil stock solutions, grounded in established scientific principles and best practices.

Understanding the Physicochemical Properties of Cefetamet Pivoxil

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol. Cefetamet Pivoxil is characterized by its poor solubility in aqueous solutions, a key factor dictating the choice of solvent for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₅N₅O₇S₂ | [] |

| Molecular Weight | 511.57 g/mol | [] |

| CAS Number | 65243-33-6 | [] |

| Appearance | White to yellowish crystalline powder | [] |

| Solubility in Water | Insoluble (< 0.1 mg/mL) | [3][4] |

| Solubility in DMSO | ≥ 100 mg/mL | [4] |

| Solubility in Ethanol | Soluble | [3] |

| Solubility in Methanol | Soluble | [] |

The Scientific Rationale for Solvent Selection: Why DMSO is the Preferred Choice

Given its insolubility in water, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing Cefetamet Pivoxil stock solutions for in vitro research.[3][4]

Causality behind this choice:

-

High Solubilizing Power: DMSO is a potent polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor aqueous solubility like Cefetamet Pivoxil.

-

Miscibility with Aqueous Media: DMSO is fully miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations without precipitation of the compound.

Critical Considerations for Using DMSO:

-

Purity: It is imperative to use high-purity, anhydrous (water-free) DMSO. The presence of water can reduce the solubility of hydrophobic compounds and may promote hydrolysis of the pivoxil ester over time.

-

Solvent Effects in Assays: Researchers must be cognizant that DMSO can have direct effects on bacterial growth, particularly at higher concentrations. It is crucial to include appropriate solvent controls in all experiments to account for any potential confounding effects of DMSO. The final concentration of DMSO in the assay should be kept to a minimum, typically below 1%, to mitigate these effects.

Mechanism of Action: From Prodrug to Active Antibiotic

Cefetamet Pivoxil itself is not the active antibacterial agent. It is designed as a prodrug to enhance oral bioavailability. After administration, it is absorbed and rapidly hydrolyzed by esterases in the body to release the active metabolite, Cefetamet.[1] Cefetamet then targets and inactivates penicillin-binding proteins (PBPs) on the inner membrane of the bacterial cell wall.[3] This disruption of PBP activity interferes with the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall. The resulting weakened cell wall leads to cell lysis and bacterial death.[3]

Mechanism of action of Cefetamet Pivoxil.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution

This protocol provides a step-by-step method for preparing a 10 mg/mL stock solution of Cefetamet Pivoxil in DMSO. This concentration is suitable for subsequent dilution for a wide range of in vitro assays.

Materials:

-

Cefetamet Pivoxil powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Sterile, disposable syringes and 0.22 µm syringe filters (ensure filter compatibility with DMSO)

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow for Stock Solution Preparation:

Workflow for preparing Cefetamet Pivoxil stock solution.

Procedure:

-

Preparation: Don appropriate PPE. Perform all manipulations in a chemical fume hood or a biological safety cabinet to minimize inhalation of the powder.

-

Weighing: Accurately weigh the desired amount of Cefetamet Pivoxil powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

-

Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO. Securely cap the vial and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter.

-

Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a new sterile vial. This step is crucial for ensuring the sterility of the stock solution for use in cell-based assays.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability: Ensuring the Integrity of Your Stock Solutions

Proper storage is critical for maintaining the potency of Cefetamet Pivoxil stock solutions.

| Storage Temperature | Recommended Duration | Source(s) |

| -20°C | Up to 1 month | [4][5] |

| -80°C | Up to 6 months | [4][5] |

Key Recommendations:

-

Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound. Aliquoting into single-use volumes is the most effective way to prevent this.[5]

-

Protection from Moisture: Store vials tightly sealed to prevent the absorption of moisture, which can compromise the stability of the compound and the integrity of the DMSO solvent.[4][5]

-

Protection from Light: While not explicitly stated for Cefetamet Pivoxil, it is good laboratory practice to store antibiotic solutions protected from light.

Safety and Handling Precautions

As with any chemical compound, appropriate safety measures must be taken when handling Cefetamet Pivoxil powder and its solutions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of fine particles.

-

Spill Management: In case of a spill, contain the powder or solution with an appropriate absorbent material and dispose of it according to your institution's chemical waste guidelines.

-

Disposal: Dispose of all waste materials, including empty vials and used PPE, in accordance with local and institutional regulations for chemical waste.

Conclusion

The preparation of accurate and stable stock solutions of Cefetamet Pivoxil is a fundamental prerequisite for reliable and reproducible research. By adhering to the detailed protocols and understanding the scientific principles outlined in this guide, researchers can ensure the integrity of their experiments and contribute to the advancement of drug development and infectious disease research.

References

-

PubChem. (n.d.). Cefetamet Pivoxil. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Evaluation of Cefetamet Pivoxil Cytotoxicity and Pivalate-Associated Mitochondrial Stress in Mammalian Cells

Abstract

This application note outlines a rigorous framework for evaluating the cytotoxicity of Cefetamet Pivoxil , a third-generation cephalosporin prodrug. While the active moiety (Cefetamet) targets bacterial penicillin-binding proteins (PBPs), the prodrug moiety (pivoxil) presents a unique eukaryotic toxicity profile. Upon hydrolysis, the release of pivalic acid can sequester free carnitine, leading to mitochondrial dysfunction and inhibition of fatty acid

Introduction & Mechanistic Rationale

The Prodrug Paradox

Cefetamet Pivoxil is an ester prodrug designed to increase the oral bioavailability of Cefetamet. In mammalian systems, non-specific esterases rapidly hydrolyze the compound.

-

Therapeutic Outcome: Release of Cefetamet (Active Antibiotic).

-

Toxicological Byproduct: Release of Pivalic Acid .

The Pivalate-Carnitine Axis

Standard cytotoxicity assays (like MTT) often fail to capture the specific metabolic nuance of pivoxil-containing drugs unless the correct time points and cell models are used. Pivalic acid conjugates with free L-carnitine to form pivaloylcarnitine , which is excreted in urine.[1] In a closed in vitro system, this depletion halts the transport of long-chain fatty acids into the mitochondria, causing intracellular lipid accumulation (steatosis) and reduced ATP production.

Therefore, a robust safety evaluation must assess:

-

General Cytotoxicity: Membrane integrity (LDH) and metabolic flux (MTT).

-

Specific Mitochondrial Toxicity: Sensitivity to carnitine depletion.

Pathway Visualization

The following diagram illustrates the dual-pathway metabolism and the specific point of toxicological intervention.

Figure 1: Mechanism of Cefetamet Pivoxil hydrolysis and the downstream pivalate-induced carnitine depletion pathway leading to mitochondrial stress.[2]

Experimental Design Strategy

Cell Line Selection

-

HepG2 (Human Liver Carcinoma): Primary Model. The liver is the primary site of xenobiotic metabolism and carnitine synthesis. HepG2 cells express the esterases required to cleave the prodrug and are sensitive to steatogenic agents.

-

HK-2 or HEK293 (Human Kidney): Secondary Model. Relevant for assessing renal excretion toxicity.

Compound Preparation (Critical)

Cefetamet Pivoxil is hydrophobic. Improper solubilization leads to micro-precipitation, causing false "toxicity" via physical cell stress rather than chemical toxicity.

-

Stock Solution: Dissolve Cefetamet Pivoxil in anhydrous DMSO to 100 mM.

-

Note: Avoid aqueous stock solutions; the ester bond is hydrolytically unstable in water over time.

-

-

Working Solution: Dilute stock into pre-warmed culture media immediately before use.

-

Max DMSO: Final concentration must be

(v/v). -

Vehicle Control: Media + 0.5% DMSO (Must be included in every plate).

-

Detailed Protocols

Protocol A: Metabolic Competence (MTT Assay)

Rationale: Measures the activity of mitochondrial succinate dehydrogenase. Since pivalate affects mitochondrial function, this is more sensitive than crystal violet or neutral red assays for this specific drug.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

MTT Reagent (5 mg/mL in PBS)

-

Solubilization Buffer (DMSO or SDS-HCl)

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Allow 24h attachment.-

Edge Effect Mitigation: Fill outer perimeter wells with sterile PBS; do not use for data.

-

-

Treatment: Remove old media. Add 100 µL media containing Cefetamet Pivoxil (Range: 0, 10, 50, 100, 500, 1000 µM).

-

Incubation: 48 hours (Required for pivalate accumulation effects).[3]

-

-

Labeling: Add 10 µL MTT stock to each well. Incubate 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate media (do not disturb purple crystals). Add 100 µL DMSO.[2][3]

-

Quantification: Shake plate for 10 min. Read Absorbance at 570 nm (Ref: 630 nm).

Protocol B: Membrane Integrity (LDH Release)

Rationale: Distinguishes between metabolic suppression (low MTT, low LDH) and frank necrosis (low MTT, high LDH).

Workflow:

-

Supernatant Harvest: After the 48h treatment in Protocol A, transfer 50 µL of supernatant before adding MTT.

-

Reaction: Mix with 50 µL LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

-

Incubation: 30 minutes at Room Temperature (Dark).

-

Stop: Add 50 µL Stop Solution (1N HCl) if required by kit.

-

Quantification: Read Absorbance at 490 nm .

Protocol C: The "Carnitine Rescue" Validation (Expert Level)

Rationale: This assay confirms if the observed toxicity is pivalate-mediated. If adding exogenous carnitine restores viability, the mechanism is confirmed as carnitine depletion.

Workflow:

-

Groups:

-

Group 1: Vehicle Control.

-

Group 2: Cefetamet Pivoxil (at calculated IC50 from Protocol A).

-

Group 3: Cefetamet Pivoxil (IC50) + 1 mM L-Carnitine .

-

-

Procedure: Co-incubate cells with the drug and L-Carnitine for 48 hours.

-

Readout: Perform MTT assay.

-

Interpretation: Significant recovery of viability in Group 3 compared to Group 2 confirms the specific pivalate toxicity mechanism.

Data Visualization & Analysis

Experimental Workflow Diagram

Figure 2: Integrated workflow for parallel assessment of cytotoxicity and membrane integrity.

Data Summary Template

Use the following table structure to report findings.

| Parameter | Assay | Metric | Interpretation Criteria |

| Metabolic Viability | MTT | IC50 (µM) | < 100 µM: High Toxicity100-500 µM: Moderate> 500 µM: Low |

| Necrosis | LDH | % Cytotoxicity | (Sample - Spontaneous) / (Max Lysis - Spontaneous) * 100 |

| Specific Toxicity | Rescue | % Recovery | > 20% increase in viability with L-Carnitine indicates pivalate mechanism |

Troubleshooting & Causality

-

Issue: High background absorbance in MTT.

-

Causality: Cefetamet Pivoxil precipitation at high concentrations (>500 µM) or phenol red interference.

-

Fix: Wash cells with PBS before adding MTT reagent. Use phenol-red free media for the assay duration.

-

-

Issue: Low toxicity observed despite high dose.

-

Causality: HepG2 cells may have upregulated carnitine synthesis or the incubation time (<24h) was too short to deplete carnitine pools.

-

Fix: Extend exposure to 72 hours or use carnitine-free media (dialyzed FBS) to sensitize the system.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5486182, Cefetamet Pivoxil. Retrieved from [Link]

-

Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews. (Contextual grounding for pivalate mechanism). Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of Cefetamet Pivoxil Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This application note provides a detailed guide for the identification, separation, and quantification of degradation products of Cefetamet Pivoxil, a third-generation oral cephalosporin. As the stability of a drug product is a critical attribute of its quality, understanding its degradation pathways is paramount. This document outlines robust analytical methodologies, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the comprehensive analysis of Cefetamet Pivoxil and its impurities. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations.

Introduction: The Imperative for Degradation Product Analysis

Cefetamet Pivoxil is a prodrug that is hydrolyzed in the body to its active form, Cefetamet.[1] Like many β-lactam antibiotics, Cefetamet Pivoxil is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and thermal stress.[2] The resulting degradation products can be therapeutically inactive or, in some cases, may pose a safety risk. Therefore, the development of sensitive and specific analytical methods to detect and quantify these degradation products is a critical aspect of drug development, formulation, and quality control.[3]

This guide provides a comprehensive overview of the analytical strategies for profiling the degradation products of Cefetamet Pivoxil. We will delve into the principles behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Understanding the Degradation Pathways of Cefetamet Pivoxil

The primary degradation pathway for Cefetamet Pivoxil, like other cephalosporins, is hydrolysis of the β-lactam ring.[2] This process can be catalyzed by acidic, basic, or neutral conditions.[4][5] The pivoxil ester moiety is also susceptible to hydrolysis, releasing the active drug, Cefetamet. Furthermore, isomerization of the double bond in the dihydrothiazine ring can lead to the formation of Δ²-isomers, which are common impurities in cephalosporin preparations.[6]

A study by Wang et al. (2015) identified and characterized ten impurities and isomers in Cefetamet Pivoxil Hydrochloride drug substance using advanced mass spectrometry techniques.[7] This research provides a foundational understanding of the potential degradation products that may be encountered.

Diagram: Proposed General Degradation Pathways of Cefetamet Pivoxil

Caption: General degradation pathways for Cefetamet Pivoxil.

Analytical Methodologies for Degradation Product Analysis

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, identification, or routine quality control.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC with UV detection is the workhorse for the quantitative analysis of Cefetamet Pivoxil and its degradation products. A well-developed stability-indicating HPLC method should be able to separate the parent drug from all known degradation products and any process impurities.

Table 1: Comparison of Reported HPLC Methods for Cefetamet Pivoxil Analysis

| Parameter | Method 1[8] | Method 2[9] |

| Column | C18 | Waters C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile: Water (80:20 v/v) | Methanol: Acetonitrile: 0.01M Sodium Perchlorate (60:40) |

| Flow Rate | Not Specified | 1.0 mL/min |

| Detection | UV at 251 nm | UV at 232 nm |

| Linearity Range | 10 - 50 µg/mL | 1 - 6 µg/mL |

| Application | Bulk and Tablet Dosage Forms | Tablet Dosage Forms |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the structural elucidation of unknown degradation products. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural confirmation.[10][11]

A study on the related compound, Cefditoren Pivoxil, demonstrated the utility of LC-MS/TOF for characterizing hydrolytic degradation products.[5] A similar approach can be applied to Cefetamet Pivoxil.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and to demonstrate the specificity of the analytical method. These studies should be conducted according to ICH Q1A(R2) guidelines.

Objective: To generate potential degradation products of Cefetamet Pivoxil under various stress conditions.

Materials:

-

Cefetamet Pivoxil Hydrochloride reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of Cefetamet Pivoxil in 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Dissolve a known amount of Cefetamet Pivoxil in 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: Dissolve a known amount of Cefetamet Pivoxil in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of Cefetamet Pivoxil to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in a suitable solvent before analysis.

-

Photolytic Degradation: Expose a solution of Cefetamet Pivoxil and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Diagram: Experimental Workflow for Forced Degradation and Analysis

Caption: Workflow for forced degradation and subsequent analysis.

Protocol for Stability-Indicating HPLC Method

Objective: To quantify Cefetamet Pivoxil and separate it from its degradation products.

Chromatographic Conditions (Example based on literature[8]):

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile: Water (80:20 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 251 nm

-

Column Temperature: Ambient

Procedure:

-

Standard Preparation: Prepare a stock solution of Cefetamet Pivoxil reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the method.

-

Sample Preparation: Prepare the sample solutions from the forced degradation studies at a similar concentration to the standard solution.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Analysis: Calculate the percentage of degradation by comparing the peak area of Cefetamet Pivoxil in the stressed samples to that in an unstressed control sample.

Protocol for LC-MS/MS Characterization of Degradation Products

Objective: To identify and structurally characterize the degradation products.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Chromatographic Conditions: Utilize a gradient elution to achieve optimal separation of the degradation products. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier such as formic acid or ammonium acetate to improve ionization.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Range: m/z 100-1000

-

Data Acquisition: Full scan MS and data-dependent MS/MS

Procedure:

-

Sample Preparation: Dilute the stressed samples to a suitable concentration for LC-MS analysis.

-

Analysis: Inject the samples into the LC-MS system.

-

Data Analysis:

-

Identify the molecular ions of the degradation products in the full scan MS data.

-

Propose elemental compositions based on the accurate mass measurements.

-

Elucidate the structures by interpreting the fragmentation patterns from the MS/MS spectra.

-

Compare the fragmentation patterns with that of the parent drug to identify the site of modification.

-

Data Interpretation and Reporting

A comprehensive analysis of Cefetamet Pivoxil degradation products should include:

-

A summary table of all detected degradation products with their retention times, m/z values, and proposed structures.

-

Chromatograms showing the separation of Cefetamet Pivoxil from its degradation products.

-

Mass spectra (MS and MS/MS) for each identified degradation product.

-

A degradation pathway map summarizing the identified products and their formation under different stress conditions.

Conclusion

The analytical methods and protocols outlined in this application note provide a robust framework for the comprehensive analysis of Cefetamet Pivoxil degradation products. The combination of stability-indicating HPLC for quantification and LC-MS/MS for structural elucidation is essential for ensuring the quality, safety, and efficacy of Cefetamet Pivoxil drug products. Adherence to these scientifically sound methodologies will support successful drug development and regulatory compliance.

References

-

Shah, R. P., & Sahu, A. (2014). Cefditoren Pivoxil | Degradation Pathways | HPLC-DAD | LC-MS-TOF | Stress Studies. Inventi Rapid: Pharm Analysis & Quality Assurance. Available at: [Link]

-

Shaikh, S., & Jain, V. (2013). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Indian Journal of Pharmaceutical Sciences, 75(4), 438–444. Available at: [Link]

-

Shaikh, S., & Jain, V. (2013). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. Available at: [Link]

-

Kumar, A., Singh, A., & Sharma, R. (2023). Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. Journal of Applied Pharmaceutical Science, 13(5), 185-194. Available at: [Link]

-

Pharmaffiliates. (n.d.). Cefetamet-impurities. Retrieved February 3, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Cefetamet Pivoxil Hydrochloride-impurities. Retrieved February 3, 2026, from [Link]

-

Imam, S. S., et al. (2021). Degradation of β-lactam antibiotics. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cefetamet. PubChem. Retrieved February 3, 2026, from [Link]

-

Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1273–1277. Available at: [Link]

-

Koyama, H., et al. (1990). Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy. PubMed, 1(1), 1-23. Available at: [Link]

-

Jelińska, A., Dobrowolski, L., & Oszczapowicz, I. (2004). The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. PubMed, 35(5), 1273-7. Available at: [Link]

-

Wang, D., Wang, F., & Wang, J. (2015). Characterization of the impurities and isomers in cefetamet pivoxil hydrochloride by liquid chromatography/time-of-flight mass spectrometry and ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 111, 71–77. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cefetamet Pivoxil. PubChem. Retrieved February 3, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). Cefetamet Pivoxil Hydrochloride / Official Monographs for Part I. Retrieved February 3, 2026, from [Link]

-

Reddy, B. M., & Rao, N. V. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CEFETAMET BY RP-HPLC METHOD. JETIR, 2(1), 1-7. Available at: [Link]

-